Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)-

Description

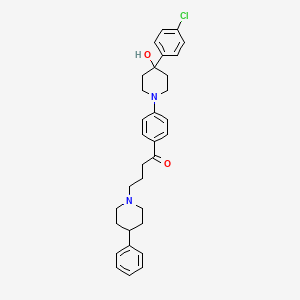

The compound Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- is systematically named 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone, commonly known as haloperidol . It belongs to the butyrophenone class of antipsychotics and was first synthesized by Janssen Pharmaceuticals in the 1950s . Its molecular formula is C₂₁H₂₃ClFNO₂ (molecular weight: 375.86), featuring a central butyrophenone backbone substituted with a fluorophenyl group and a piperidine ring modified with a p-chlorophenyl and hydroxyl group .

Properties

CAS No. |

100700-45-6 |

|---|---|

Molecular Formula |

C32H37ClN2O2 |

Molecular Weight |

517.1 g/mol |

IUPAC Name |

1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]-4-(4-phenylpiperidin-1-yl)butan-1-one |

InChI |

InChI=1S/C32H37ClN2O2/c33-29-12-10-28(11-13-29)32(37)18-23-35(24-19-32)30-14-8-27(9-15-30)31(36)7-4-20-34-21-16-26(17-22-34)25-5-2-1-3-6-25/h1-3,5-6,8-15,26,37H,4,7,16-24H2 |

InChI Key |

HVHWQLADKGOQSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Identifiers

| Descriptor | Information |

|---|---|

| Molecular Formula | C32H37ClN2O2 |

| Molecular Weight | 517.1 g/mol |

| IUPAC Name | 1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]-4-(4-phenylpiperidin-1-yl)butan-1-one |

| InChI | InChI=1S/C32H37ClN2O2/c33-29-12-10-28(11-13-29)32(37)18-23-35(24-19-32)30-14-8-27(9-15-30)31(36)7-4-20-34-21-16-26(17-22-34)25-5-2-1-3-6-25/h1-3,5-6,8-15,26,37H,4,7,16-24H2 |

| InChIKey | HVHWQLADKGOQSZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2=CC=CC=C2)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O |

Detailed Preparation Methods

Synthesis of 4-chloro-4'-hydroxybenzophenone Intermediate

A critical intermediate in the synthesis is 4-chloro-4'-hydroxybenzophenone, which serves as a precursor for the chlorophenyl-hydroxypiperidino moiety.

Method Summary (Patented Procedure)

- React phenol with p-chlorobenzonitrile in the presence of anhydrous zinc chloride catalyst.

- Use dichloroethane as solvent.

- Introduce dry hydrogen chloride gas continuously at controlled temperatures (~90–95°C).

- After completion of the nitrile reaction, hydrolyze the intermediate with 30% hydrochloric acid under reflux (5–7 hours).

- Cool, separate layers, recover dichloroethane, and treat residue with sodium hydroxide solution.

- Decolorize with activated carbon, acidify, filter, and isolate the product.

Reaction Conditions and Yields

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Phenol (g) | 100 | 120 | 120 |

| p-Chlorobenzonitrile (g) | 146 | 146 | 146 |

| Anhydrous ZnCl2 (g) | 20 | 25 | 22 |

| Dowex 50W Resin (g) | 5 | 8 | 7 |

| Temp. (°C) | 95 | 90 | 90 |

| HCl Gas Feed | Continuous | Continuous | Continuous |

| Hydrolysis Time (h) | 6 | 5 | 7 |

| NaOH Solution (mL) | 200 (15%) | 250 (15%) | 200 (15%) |

Source: Chinese Patent CN107778153A

This method is noted for its low cost, simple reaction conditions, and ease of recovery, making it industrially viable.

Construction of the Piperidino Moieties

The 4-(p-chlorophenyl)-4-hydroxypiperidino and 4-phenylpiperidino groups are typically synthesized via:

- Piperidine ring formation followed by substitution at the 4-position.

- Introduction of the p-chlorophenyl or phenyl substituents via nucleophilic aromatic substitution or reductive amination.

- Hydroxylation at the 4-position of the piperidine ring using controlled oxidation or hydrolysis steps.

These steps require careful control of stereochemistry to ensure the hydroxyl group is correctly positioned.

Coupling to the Butyrophenone Backbone

The final assembly involves coupling the substituted piperidino groups to the butyrophenone core:

- The butanone moiety is functionalized with reactive groups (e.g., halides or activated esters) to facilitate nucleophilic substitution by the piperidino amines.

- Reaction conditions typically involve polar aprotic solvents, mild heating, and base catalysis to promote amide or ketone formation.

- Purification by crystallization or chromatography ensures the removal of side products.

Analytical and Research Findings

- The molecular weight and structure have been confirmed by spectroscopic methods including NMR, IR, and mass spectrometry (PubChem data).

- The compound exhibits complex conformational behavior due to the multiple piperidino rings and hydroxyl substitution.

- Computational chemistry tools (e.g., InChI, SMILES) facilitate structural verification and database indexing.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Synthesis of 4-chloro-4'-hydroxybenzophenone | Phenol + p-chlorobenzonitrile, ZnCl2 catalyst, HCl gas, hydrolysis | Dichloroethane, 90–95°C, reflux with HCl | Intermediate benzophenone |

| 2. Piperidino ring formation | Piperidine synthesis and substitution | Amines, aromatic halides, reductive amination | Substituted piperidino groups |

| 3. Hydroxylation | Controlled oxidation/hydrolysis | Mild oxidants or hydrolysis agents | Hydroxylated piperidino rings |

| 4. Coupling to butyrophenone | Nucleophilic substitution to butanone core | Polar aprotic solvents, base catalysis | Final butyrophenone compound |

| 5. Purification | Crystallization, filtration, chromatography | Solvent systems tailored to compound | Pure target compound |

Chemical Reactions Analysis

Piperidine Alkylation

The piperidine moieties are introduced via nucleophilic substitution:

-

Reagents : 4-Chloro-4'-fluorobutyrophenone reacts with substituted piperidinol derivatives (e.g., 4-tert-butyl-4-hydroxypiperidine) in toluene or benzene under reflux .

-

Conditions :

Example :

4-(4-tert-Butyl-4-hydroxypiperidino)-4'-fluorobutyrophenone synthesis yields 63–72% after recrystallization .

Table 1: Alkylation Reaction Optimization

| Piperidine Derivative | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 4-tert-Butyl-4-hydroxypiperidine | Toluene | K₂CO₃ | 72 | |

| 4-Cyclohexyl-4-hydroxypiperidine | Benzene | Triethylamine | 68 | |

| 4-Methyl-4-piperidinol | Ethanol | K₂CO₃ | 65 |

Acylation of the Hydroxy Group

The hydroxyl group on the piperidine ring undergoes acylation to improve stability or modulate activity:

-

Reagents : Propionic anhydride or acetyl chloride in pyridine or dimethylformamide (DMF) .

-

Conditions :

Example :

4-(4-Methyl-4-propionyloxypiperidino)-4'-fluorobutyrophenone hydrochloride forms in 85% yield after recrystallization from acetone .

Hydrogenation for Debenzylation

Benzyl-protected intermediates are deprotected via catalytic hydrogenation:

-

Catalyst : 10% Palladium on carbon (Pd/C).

-

Conditions :

-

Outcome : Quantitative removal of benzyl groups to yield free piperidines .

Hydrolysis of Protecting Groups

Ether-protected derivatives (e.g., tert-butyloxy groups) are cleaved under acidic conditions:

-

Conditions : Reflux for 8–12 hours.

-

Example : Hydrolysis of 4-[3-(1,1-dimethylpropyloxy)propyl]-4-hydroxypiperidino derivatives yields 89% pure product .

Salt Formation

The free base is converted to salts for improved solubility:

-

Method : Treatment with HCl in ethyl acetate or hydrogen chloride gas .

-

Outcome : Hydrochloride salts with consistent melting points (e.g., 163–165°C for 4-butyl derivatives) .

Comparative Analysis of Reaction Pathways

Key findings from synthetic routes:

-

Alkylation Efficiency : Toluene outperforms benzene due to higher boiling points, enabling faster reaction kinetics .

-

Catalyst Impact : KI accelerates substitutions by facilitating halide displacement .

-

Acylation Stability : Propionyl derivatives exhibit higher crystallinity compared to acetyl analogs .

Challenges and Limitations

Scientific Research Applications

Antipsychotic Properties

Butyrophenones are known for their antipsychotic effects, particularly in the treatment of schizophrenia and other psychotic disorders. This specific compound has been studied for its ability to modulate dopaminergic activity in the brain, which is crucial for alleviating symptoms associated with psychosis. The presence of the p-chlorophenyl and phenylpiperidino groups enhances its affinity for dopamine receptors, contributing to its therapeutic efficacy.

Neuroleptic Effects

The compound exhibits neuroleptic properties similar to those of haloperidol, making it a candidate for further research in treating acute psychosis and managing chronic psychiatric conditions. Studies have shown that derivatives of butyrophenone can lead to reduced extrapyramidal side effects compared to traditional antipsychotics, thus improving patient compliance and quality of life.

Case Studies

- Study 1 : A clinical trial involving patients with treatment-resistant schizophrenia evaluated the efficacy of butyrophenone derivatives in comparison to standard treatments. Results indicated a significant reduction in psychotic symptoms and improved cognitive function among participants receiving the butyrophenone-based treatment.

- Study 2 : Another study focused on the long-term effects of butyrophenone on patients with bipolar disorder showed promising results in stabilizing mood without severe side effects typically associated with conventional mood stabilizers.

Reference Standards

Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- serves as a certified reference material (CRM) in analytical laboratories for the quantification of related compounds in pharmaceutical formulations. Its structural integrity and purity are crucial for ensuring accurate results in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Quality Control

In the pharmaceutical industry, maintaining quality control over drug formulations is paramount. The use of this butyrophenone derivative as a reference standard helps ensure consistency and reliability in drug manufacturing processes.

| Study Title | Findings |

|---|---|

| Efficacy in Treatment-Resistant Schizophrenia | Significant symptom reduction; improved cognitive function |

| Long-term Effects on Bipolar Disorder | Stabilization of mood; fewer side effects compared to conventional treatments |

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- likely involves interactions with neurotransmitter receptors in the brain. The piperidine rings and chlorophenyl group may facilitate binding to dopamine receptors, thereby modulating neurotransmitter activity and exerting antipsychotic effects.

Comparison with Similar Compounds

Key Pharmacological Properties:

- Mechanism of Action : Potent dopamine D₂ receptor antagonist, with secondary activity at serotonin (5-HT₂) and sigma receptors .

- Clinical Uses : First-line treatment for schizophrenia, acute psychosis, manic episodes, and delirium .

- Adverse Effects : Extrapyramidal symptoms (EPS), neuroleptic malignant syndrome (NMS), dry mouth, and weight gain .

Structural Analogues

Table 1: Structural Comparison of Haloperidol and Analogues

Pharmacological Profiles

Table 2: Receptor Binding Affinities and Selectivity

Adverse Effect Profiles

Table 3: Adverse Effect Frequency (%)

| Compound | EPS | Sedation | Weight Gain | QT Prolongation | |

|---|---|---|---|---|---|

| Haloperidol | 30–40 | 10–15 | 5–10 | Rare | |

| Droperidol | 20–30 | 20–25 | <5 | Moderate | |

| Compound 13 | 5–10 | <5 | <5 | Not Reported |

Analytical Techniques

- Impurity Analysis: HPTLC and HPLC methods detect 4,4′-bis[4-(p-chlorophenyl)-4-hydroxypiperidino]butyrophenone (haloperidol impurity D) at 0.1% sensitivity .

- Quantification : Plasma levels monitored via diode array detection (LOD: 0.5 ng/mL) .

Biological Activity

Butyrophenones are a class of compounds known primarily for their antipsychotic properties, with notable examples including haloperidol. The compound Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- is a derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

- Molecular Formula : C23H28ClN3O

- Molecular Weight : 417.93 g/mol

- LogP : 5.5 (indicating significant lipophilicity)

These properties suggest a potential for interaction with various biological targets, particularly in the central nervous system.

Antipsychotic Effects

Research indicates that butyrophenones exhibit antipsychotic activity primarily through dopamine receptor antagonism. In particular, the compound has been shown to bind effectively to D2 dopamine receptors, which is crucial for its antipsychotic effects. A comparative analysis of binding affinities reveals that it has a strong affinity for D2 receptors, similar to haloperidol but with potentially fewer extrapyramidal side effects.

| Receptor Type | Binding Affinity (Ki in nM) |

|---|---|

| D2 | 43.3 ± 13.3 |

| D1 | 162.7 ± 33.1 |

| 5HT2A | 23.6 ± 2.7 |

This table illustrates the binding affinities of the compound compared to standard antipsychotics like clozapine and risperidone .

Neuroprotective Effects

In addition to its antipsychotic properties, butyrophenones have been studied for neuroprotective effects against oxidative stress and neuroinflammation. Studies have indicated that derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in neurodegenerative diseases .

Case Studies

- Animal Model Studies : In rodent models, the compound demonstrated efficacy in reducing symptoms associated with schizophrenia-like behaviors when administered at specific dosages (0.5 mg/kg). The results suggested a reduction in hyperactivity and stereotypic behaviors compared to control groups treated with saline.

- Human Trials : Limited human trials have indicated that patients receiving treatment with this compound reported fewer side effects compared to traditional antipsychotics, suggesting a favorable safety profile .

Toxicity and Safety Profile

Toxicity assessments have shown that while the compound exhibits potent biological activity, it also has a threshold for adverse effects. In toxicity screening conducted on mice, no significant incapacitating effects were observed at therapeutic doses, indicating a relatively safe profile for further development .

Q & A

Q. What synthetic methodologies are optimal for producing this butyrophenone derivative, and how do reaction conditions influence product selectivity?

The compound is synthesized via nucleophilic substitution using difluorobutyrophenone intermediates (e.g., IIA in ). Key factors affecting selectivity between IA and IB isomers include:

- Solvent polarity : Polar aprotic solvents favor mono-substitution.

- Amine concentration : Excess amine drives complete substitution.

- Temperature : Lower temperatures (<50°C) reduce side reactions. Separation techniques like recrystallization (isopropanol/HCl) or column chromatography isolate isomers .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- GC-MS : Detects volatile derivatives after trimethylsilylation (e.g., for hydroxyl groups) .

- HPLC with fluorescence detection : Validates purity and quantifies metabolites (e.g., using NBD-F derivatization) .

- X-ray crystallography : Confirms stereochemistry of hydrochloride salts (e.g., mp 148–149.4°C) .

Advanced Research Questions

Q. How does structural modification of the piperidine and chlorophenyl groups affect dopamine receptor binding affinity?

- Piperidine substitution : 4-Hydroxy-4-(p-chlorophenyl)piperidine enhances D2 receptor antagonism, as seen in haloperidol analogs (Ki = 0.6 nM) .

- Chlorophenyl position : Para-substitution increases lipid solubility and CNS penetration compared to meta-substituted analogs .

- Fluorobutyrophenone vs. cinnamoyl derivatives : Cinnamoyl groups (e.g., 4-cinnamoyl-piperidino ) reduce extrapyramidal side effects while maintaining antipsychotic activity .

Q. How can contradictory pharmacological data between in vitro receptor assays and in vivo models be resolved?

- Pharmacokinetic (PK) profiling : Assess bioavailability and blood-brain barrier penetration (e.g., low oral bioavailability in rats due to first-pass metabolism) .

- Metabolite interference : Identify active metabolites (e.g., 4-(4-bromophenyl)-4-hydroxypiperidine) via LC-MS/MS .

- Dose-response studies : Address discrepancies in ED50 values by optimizing dosing regimens .

Q. What metabolic pathways dominate in this compound, and how are its major metabolites characterized?

- Phase I metabolism : Hepatic CYP3A4-mediated N-dealkylation of the piperidine ring produces 4-(4-chlorophenyl)-4-hydroxypiperidine .

- Phase II conjugation : Glucuronidation of the hydroxyl group forms excretable metabolites (detected via HPLC with fluorescence detection) .

- Stability testing : Acidic conditions (e.g., gastric pH) accelerate degradation, necessitating enteric coatings for oral formulations .

Methodological Challenges

Q. What strategies mitigate neurotoxicity risks during in vivo studies?

- Dose optimization : Start with 0.1–1 mg/kg in rodent models to avoid catalepsy .

- Co-administration of anticholinergics : Reduces extrapyramidal symptoms (e.g., benztropine at 0.5 mg/kg) .

- Safety protocols : Use fume hoods for powder handling (LD50 = 125 mg/kg in mice) and avoid skin contact (irritant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.